- Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors, Archives of Pharmacal Research, 2016, 39(4), 453-464

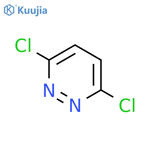

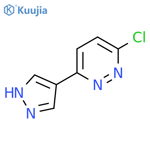

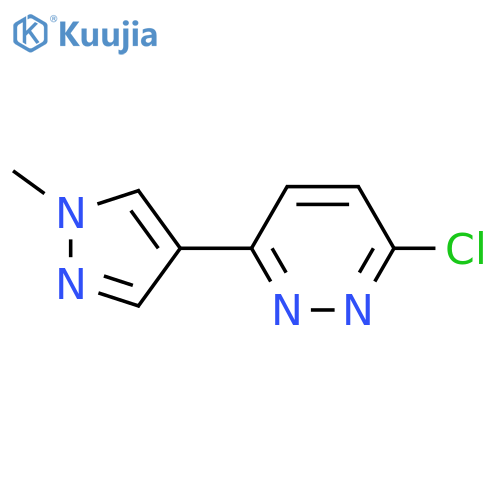

Cas no 943541-20-6 (3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine)

943541-20-6 structure

Nome del prodotto:3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Numero CAS:943541-20-6

MF:C8H7ClN4

MW:194.620979547501

MDL:MFCD16109166

CID:1039650

PubChem ID:54595607

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

- 3-chloro-6-(1-methylpyrazol-4-yl)pyridazine

- 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (ACI)

- MFCD16109166

- SCHEMBL509162

- SY116190

- AKOS011063777

- 3-chloro-6-(1-methyl-1H-pyrazole-4-yl)-pyridazine

- DA-00466

- 3-chloro-6-(1-methyl-1 H-pyrazol-4-yl)pyridazine

- DS-4236

- LIRXMNGKIROHGY-UHFFFAOYSA-N

- A1-02973

- Z871789894

- 943541-20-6

- 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)-pyridazine

- CS-B1038

- EN300-91412

- 3-Chloro-6-(1-methyl-4-pyrazolyl)pyridazine

- DTXSID90712423

-

- MDL: MFCD16109166

- Inchi: 1S/C8H7ClN4/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3

- Chiave InChI: LIRXMNGKIROHGY-UHFFFAOYSA-N

- Sorrisi: ClC1C=CC(C2=CN(C)N=C2)=NN=1

Proprietà calcolate

- Massa esatta: 194.0359239g/mol

- Massa monoisotopica: 194.0359239g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 13

- Conta legami ruotabili: 1

- Complessità: 178

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 0.8

- Superficie polare topologica: 43.6Ų

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H335

- Dichiarazione di avvertimento: P261-P305+P351+P338

- Condizioni di conservazione:Inert atmosphere,2-8°C

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ5923-5G |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95% | 5g |

¥ 3,801.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ5923-1G |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95% | 1g |

¥ 1,267.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ5923-10G |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95% | 10g |

¥ 6,309.00 | 2023-04-12 | |

| Enamine | EN300-91412-1.0g |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95.0% | 1.0g |

$314.0 | 2025-02-21 | |

| Chemenu | CM102368-1g |

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95+% | 1g |

$265 | 2021-08-06 | |

| Alichem | A029183747-5g |

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95% | 5g |

$693.00 | 2023-08-31 | |

| Alichem | A029183747-25g |

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95% | 25g |

$2377.48 | 2023-08-31 | |

| Enamine | EN300-91412-0.25g |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95.0% | 0.25g |

$116.0 | 2025-02-21 | |

| Enamine | EN300-91412-0.5g |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95.0% | 0.5g |

$218.0 | 2025-02-21 | |

| Chemenu | CM102368-5g |

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95%+ | 5g |

$217 | 2024-07-19 |

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 5 h, 90 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Cesium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane , Water ; 2.5 h, 80 °C; 80 °C → rt

Riferimento

- Preparation of triazolopyridazine protein kinase modulators, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; rt → 80 °C; 3 h, 80 °C

Riferimento

- Preparation of pyridazinones as antitumor agents, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

Riferimento

- Preparation of polymorphic and hydrate forms, salts of 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline for treatment of cell proliferative disorder, United States, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Diethyl ether ; 20 min, rt; rt → 0 °C

1.2 0 °C; overnight, 0 °C → rt

1.2 0 °C; overnight, 0 °C → rt

Riferimento

- 1,2,4-Triazolo[4,3-b]pyridazine derivatives as highly selective c-Met kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

Riferimento

- Preparation of pyridazinones as antitumor agents, Germany, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 10 h, 90 °C

Riferimento

- Preparation of quinoline derivatives as PARP-1 and c-Met dual-target inhibitors for treating cancer, China, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Benzyltriethylammonium chloride , Triphenylphosphine , Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water ; 16 h, 65 °C; 65 °C → 60 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 15 min, 60 °C; 60 °C → 45 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 15 min, 60 °C; 60 °C → 45 °C

Riferimento

- Preparation of polymorphic and hydrate forms, salts of 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline for treatment of cell proliferative disorder, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 16 h, 80 °C

Riferimento

- Preparation of 6-(1-methyl-1H-pyrazol-4-yl)-3-(2-methyl-2H-indazol-5-ylthio)-[1,2,4]triazolo[4,3-b]pyridazine as antitumor agent, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ; 1 min, rt

1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ; 15 h, 80 °C

1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ; 15 h, 80 °C

Riferimento

- Preparation of a novel deuterated triazolopyridazine as c-Met kinase inhibitor for treating cancer, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 5 h, 100 °C

Riferimento

- Preparation of substituted piperidinyl-pyridazinyl derivatives as SCD1 inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; rt → 80 °C; 3 h, 80 °C; 80 °C → rt

Riferimento

- Pyridazinone derivatives as Met kinase inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane , Water ; 4 h, 80 °C

Riferimento

- Preparation of bicyclic triazoles as protein kinase modulators, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; overnight, rt → 80 °C

Riferimento

- Preparation of triazolopyridazines as tyrosine kinase modulators, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Sodium carbonate Solvents: Methanol ; rt; rt → 50 °C; 2 h, 40 - 50 °C

1.2 Solvents: Dichloromethane , Water ; 30 min, 40 - 50 °C

1.3 Solvents: tert-Butyl methyl ether ; 1 h, rt

1.2 Solvents: Dichloromethane , Water ; 30 min, 40 - 50 °C

1.3 Solvents: tert-Butyl methyl ether ; 1 h, rt

Riferimento

- Preparation method of pyrazole compound and its intermediates, China, , ,

Metodo di produzione 16

Condizioni di reazione

Riferimento

- Preparation of triazolo[4,3-B]pyridazines as MET kinase inhibitors, Germany, , ,

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; rt → 80 °C; 10 h, 80 °C

Riferimento

- Preparation of quinoline derivatives as c-Met inhibitors for treatment of cancer, China, , ,

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; rt → 80 °C; 3 h, 80 °C

Riferimento

- Preparation of triazolo[4,3-B]pyridazines as MET kinase inhibitors, World Intellectual Property Organization, , ,

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Raw materials

- 3,6-Dichloropyridazine

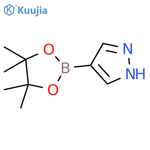

- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

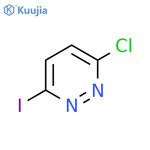

- 3-Chloro-6-Iodopyridazine

- 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

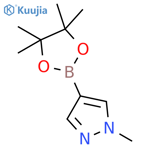

- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Preparation Products

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Letteratura correlata

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

943541-20-6 (3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine) Prodotti correlati

- 1508826-27-4(4-amino-3-(quinolin-3-yl)butanoic acid)

- 7561-25-3(L-Prolylglycylglycine)

- 1807141-38-3(4-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-nitropyridine)

- 1361916-01-9(Ethyl 2-(aminomethyl)-3-(difluoromethyl)-4-methoxypyridine-6-acetate)

- 145967-22-2(1-Bromohex-5-en-2-one)

- 893786-18-0(N-(5-chloro-2-methylphenyl)-2-{1'H-spirocyclohexane-1,2'-quinazolinesulfanyl}acetamide)

- 2137763-23-4(Piperidine, 1-[[4-(2-propen-1-yl)phenyl]methyl]-)

- 898756-31-5(4-Azetidinomethyl-4'-carboethoxybenzophenone)

- 879345-64-9(1-(1-benzyl-1H-pyrazole-4-carbonyl)-4-(2-phenylethenesulfonyl)piperazine)

- 2137837-06-8(4-(2-aminopyrimidin-5-yl)-1,3-dimethyl-1H-pyrazol-5-ol)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:943541-20-6)3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Purezza:99%

Quantità:5g

Prezzo ($):179.0